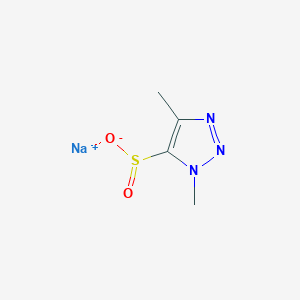

sodium dimethyl-1H-1,2,3-triazole-5-sulfinate

Description

Properties

Molecular Formula |

C4H6N3NaO2S |

|---|---|

Molecular Weight |

183.17 g/mol |

IUPAC Name |

sodium;3,5-dimethyltriazole-4-sulfinate |

InChI |

InChI=1S/C4H7N3O2S.Na/c1-3-4(10(8)9)7(2)6-5-3;/h1-2H3,(H,8,9);/q;+1/p-1 |

InChI Key |

ZKZIBNUNXLECAK-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(N(N=N1)C)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium1,4-dimethyl-1H-1,2,3-triazole-5-sulfinate can be synthesized through a series of reactions. One common method involves the reaction of 1,4-dimethyl-1H-1,2,3-triazole with sulfur dioxide and sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of Sodium1,4-dimethyl-1H-1,2,3-triazole-5-sulfinate often involves large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving efficient production with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Sodium1,4-dimethyl-1H-1,2,3-triazole-5-sulfinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonates.

Reduction: It can be reduced to form sulfides.

Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfonates, sulfides, and substituted triazoles, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties

Sodium dimethyl-1H-1,2,3-triazole-5-sulfinate and its derivatives have been investigated for their antimicrobial activities. Triazoles are known for their ability to inhibit the growth of bacteria and fungi. For instance, compounds containing the triazole ring have shown significant activity against various pathogens, making them potential candidates for developing new antibiotics .

Anticancer Activity

Research has indicated that triazole derivatives can play a role in cancer treatment. The structural characteristics of this compound allow for modifications that enhance its efficacy against cancer cells. Studies have reported that certain triazole derivatives exhibit cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents .

Agrochemical Applications

Herbicidal Activity

The compound has been explored for its herbicidal properties. Triazole-based herbicides have shown effectiveness in controlling weed populations while minimizing damage to crops. The unique chemical structure of this compound allows it to interact with plant physiology in ways that inhibit weed growth without harming desired plants .

Materials Science

Corrosion Inhibition

this compound has been studied for its effectiveness as a corrosion inhibitor in metal surfaces. Its application can significantly reduce corrosion rates in metals such as steel and copper alloys. The triazole group is known to form protective films on metal surfaces, thereby enhancing their longevity and performance in various environments .

Synthesis and Mechanisms

The synthesis of this compound typically involves nucleophilic substitution reactions where the triazole group acts as a nucleophile. This allows for the introduction of various functional groups that can enhance its biological activity and industrial applicability .

Data Tables

Case Studies

- Antimicrobial Activity Study : A study conducted on various triazole derivatives demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with potential applications in developing new antibacterial agents.

- Corrosion Inhibition Research : A comparative study on different corrosion inhibitors found that this compound provided superior protection against corrosion in acidic environments compared to traditional inhibitors like benzotriazole.

- Herbicidal Efficacy Trials : Field trials assessing the herbicidal activity of this compound revealed effective control of common weeds in soybean crops without adversely affecting crop yield.

Mechanism of Action

The mechanism by which Sodium1,4-dimethyl-1H-1,2,3-triazole-5-sulfinate exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, altering their activity. This interaction can inhibit enzyme function or stabilize certain molecular structures, leading to its diverse biological activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares sodium dimethyl-1H-1,2,3-triazole-5-sulfinate with analogous triazole compounds, emphasizing substituent effects on properties and applications:

Reactivity in Click Chemistry

- Its sodium counterion improves solubility in polar solvents, facilitating homogeneous reaction conditions .

- 1,4-Disubstituted triazoles : Synthesized via CuAAC with >95% regioselectivity. These compounds are structurally rigid, enhancing binding affinity in drug-receptor interactions .

- Bis-triazoleimidazolium salts : Require sodium ascorbate and Cu(II) for synthesis, highlighting the role of redox-active reagents in triazole functionalization .

Biological Activity

Sodium dimethyl-1H-1,2,3-triazole-5-sulfinate (SDTS) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer and antimicrobial properties, supported by relevant research findings and case studies.

Overview of Triazole Compounds

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They have been extensively studied for their pharmacological potential, including anticancer, antibacterial, and antifungal activities. The incorporation of a sulfonate group enhances their solubility and bioactivity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research on related triazole compounds has shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.

Case Studies and Findings

-

Cytotoxicity Against Cancer Cell Lines :

- A study evaluating various 1,2,3-triazole derivatives found that certain compounds displayed IC50 values as low as 0.43 µM against HCT116 colon cancer cells, indicating strong cytotoxicity . While specific data on SDTS is limited, its structural similarity suggests potential efficacy.

- Another investigation highlighted that triazole-containing hybrids induced apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction in cancer cells .

- Mechanisms of Action :

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties. Triazole derivatives have demonstrated effectiveness against a range of bacterial and fungal strains.

Antibacterial Efficacy

-

Minimum Inhibitory Concentration (MIC) :

- In studies of triazolium salts, compounds similar to SDTS showed MIC values below 8 µM against Gram-positive bacteria, indicating potent antibacterial activity .

- Specific derivatives have also displayed significant inhibitory effects against pathogenic strains such as Staphylococcus aureus and Enterococcus faecalis .

- Structure-Activity Relationship :

Data Table: Biological Activity Summary

| Activity Type | Compound Type | IC50/MIC Values | Notes |

|---|---|---|---|

| Anticancer | 1,2,3-Triazole Derivatives | 0.43 µM (HCT116) | Induces apoptosis via ROS generation |

| Antibacterial | Triazolium Salts | <8 µM (various strains) | Effective against Gram-positive bacteria |

| Antifungal | Triazole Derivatives | Not specified | Potential activity against fungal strains |

Q & A

Q. What are the optimal synthetic routes for sodium dimethyl-1H-1,2,3-triazole-5-sulfinate, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of triazole derivatives like this compound typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) due to its regioselectivity. Key steps include:

- Catalyst Optimization : Use copper(II) sulfate pentahydrate and sodium ascorbate as a reducing agent to generate active Cu(I) species .

- Temperature Control : Stirring at 50°C for 30 minutes ensures efficient cyclization, followed by room-temperature reaction completion monitored via TLC (methanol:dichloromethane, 1:9 ratio) .

- Purification : Post-reaction, extract with dichloromethane, wash with water, and dry over anhydrous Na₂SO₄ to remove unreacted azides or copper residues .

Q. How can X-ray crystallography be applied to resolve the crystal structure of this compound?

Methodological Answer:

- Data Collection : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. SHELXL is robust for handling twinned or high-resolution data, enabling precise anisotropic displacement parameter modeling .

- Validation : Cross-validate refinement results using WinGX for geometry analysis and ORTEP for visualizing thermal ellipsoids .

- Error Mitigation : Address missed reflections or overfitting by applying restraints to sulfinate group geometry based on prior triazole analogs .

Q. What chromatographic techniques are recommended for assessing the purity of this compound?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to separate sulfinate derivatives from byproducts.

- TLC Monitoring : Track reaction progress using silica plates and a 1:9 methanol:dichloromethane solvent system to confirm single-spot purity .

Advanced Research Questions

Q. How should researchers address contradictions between computational predictions and experimental spectroscopic data for this compound?

Methodological Answer:

- Data Reconciliation : Compare DFT-calculated NMR shifts (e.g., using Gaussian) with experimental ¹H/¹³C NMR data. Discrepancies in sulfinate group shifts may arise from solvent effects or crystal packing, necessitating implicit solvent models (e.g., PCM) in simulations .

- Empirical Validation : Use variable-temperature NMR to probe dynamic effects or hydrogen bonding that DFT might overlook .

Q. What strategies mitigate unexpected reactivity of the sulfinate group during functionalization reactions?

Methodological Answer:

- Protection/Deprotection : Temporarily protect the sulfinate group using tert-butyl esters to prevent nucleophilic displacement during alkylation .

- Reagent Selection : Avoid strong oxidizing agents (e.g., KMnO₄) that may oxidize the sulfinate to sulfone; instead, use mild conditions like H₂O₂ in acetic acid for controlled oxidation .

Q. How can researchers design assays to evaluate the biological interactions of this compound with enzymatic targets?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., cytochrome P450 inhibition) with recombinant enzymes. Pre-incubate the compound with NADPH to assess time-dependent inhibition .

- Docking Studies : Perform molecular docking (AutoDock Vina) using triazole-sulfinate coordinates to predict binding modes to active sites, validated by mutagenesis (e.g., Ala-scanning) .

Q. What experimental approaches quantify the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24 hours. Monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts .

- Kinetic Analysis : Fit degradation data to first-order models to calculate half-lives and Arrhenius parameters for shelf-life prediction .

Q. How can computational modeling guide the design of derivatives with enhanced solubility or target affinity?

Methodological Answer:

- QSAR Modeling : Train a model using descriptors like logP, polar surface area, and H-bond acceptors from existing triazole-sulfinate analogs. Validate with leave-one-out cross-validation .

- Free Energy Perturbation (FEP) : Simulate substituent effects on binding free energy to prioritize dimethyl or ethyl groups for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.